molecular formula C11H13NO3 B1370606 N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide CAS No. 1134335-03-7

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide

Cat. No. B1370606
CAS RN: 1134335-03-7
M. Wt: 207.23 g/mol
InChI Key: RZLYWIHGYXJSQY-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide” is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is used for proteomics research .


Synthesis Analysis

The synthesis of compounds similar to “N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide” has been reported in the literature . The synthesis involves a molecular variation on an isosteric replacement from the prototype (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-5-fluorouracil .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide” is based on its molecular formula C11H13NO3 . Detailed structural analysis can be obtained from resources like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide” include a molecular weight of 207.23 and a molecular formula of C11H13NO3 . More detailed properties can be found in databases like PubChem .

Scientific Research Applications

Proteomics Research

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide: is utilized in proteomics research due to its role in protein characterization and identification . This compound is used to study protein interactions, post-translational modifications, and the complex dynamics within the proteome.

Organic Synthesis

As an intermediate in organic synthesis, this compound is involved in the construction of complex organic molecules. Its structure is pivotal in forming benzodioxepin rings, which are present in various bioactive molecules .

Pharmaceutical Development

In pharmaceuticals, N-(3,5-dihydro-2H-1,4-benzodioxepin-7-yl)acetamide serves as a building block for the synthesis of potential therapeutic agents. It’s particularly relevant in the development of drugs with central nervous system activity due to its benzodioxepin core structure .

Antimicrobial and Anti-inflammatory Agents

This compound has been studied for its potential use in creating antimicrobial and anti-inflammatory agents. The benzodioxepin moiety can be modified to enhance these properties, making it a valuable candidate for new drug development .

Molecular Docking Studies

Molecular docking studies utilize this compound to understand the interaction between drugs and their target molecules. It helps in predicting the orientation of drug molecules to the target, which is crucial for drug design and discovery .

Agrochemicals and Dyestuffs

The versatility of N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide extends to its use as an intermediate in the synthesis of agrochemicals and dyestuffs. Its chemical structure is advantageous in creating compounds that are used in agricultural products and coloring agents .

Safety and Hazards

The safety and hazards associated with “N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide” are not explicitly mentioned in the literature. It is recommended to handle this compound following standard laboratory safety procedures .

Future Directions

The future directions for research on “N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in proteomics research .

properties

IUPAC Name

N-(3,5-dihydro-2H-1,4-benzodioxepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-2-3-11-9(6-10)7-14-4-5-15-11/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLYWIHGYXJSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide
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N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide

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